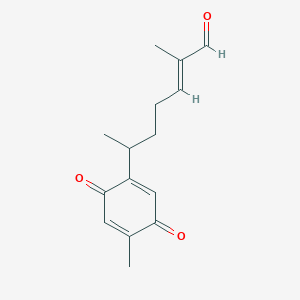
Glandulone A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glandulone a belongs to the class of organic compounds known as sesquiterpenoids. These are terpenes with three consecutive isoprene units. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, this compound can be found in fats and oils. This makes this compound a potential biomarker for the consumption of this food product.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
1. Antitumor Activity
Research indicates that Glandulone A exhibits significant antitumor properties. Studies have demonstrated its efficacy against various cancer cell lines, suggesting its potential as a therapeutic agent in oncology. For instance, this compound has been evaluated for its cytotoxic effects on human breast cancer cells, showcasing a dose-dependent inhibition of cell proliferation .
2. Antimicrobial Properties
This compound has also been investigated for its antimicrobial activity. In vitro studies have shown that it possesses inhibitory effects against several pathogenic bacteria and fungi, making it a candidate for developing natural antimicrobial agents .
Biochemical Applications
1. Secondary Metabolite Production
This compound is produced by glandular trichomes in certain plant species, which are known for their role in synthesizing secondary metabolites. These metabolites are crucial for plant defense mechanisms and have applications in agriculture as natural pesticides . The study of glandular trichomes has opened avenues for biotechnological applications, including the enhancement of flavor compounds and pharmaceuticals derived from these metabolites .
2. Enzymatic Reactions
The compound can serve as a substrate in various enzymatic reactions, particularly those mediated by lipases. These enzymes can facilitate the stereoselective synthesis of terpenoids from this compound derivatives, offering pathways to produce bioactive compounds with specific configurations .
Data Table: Summary of Applications
Case Studies
Case Study 1: Antitumor Efficacy
In a study examining the effects of this compound on breast cancer cells, researchers treated MCF-7 cells with varying concentrations of the compound. Results indicated a significant reduction in cell viability at concentrations above 10 µM, highlighting its potential as an anticancer agent .
Case Study 2: Antimicrobial Testing
Another study tested this compound against Staphylococcus aureus and Candida albicans. The compound exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL against both pathogens, suggesting strong antimicrobial potential .
Eigenschaften
Molekularformel |
C15H18O3 |
|---|---|
Molekulargewicht |
246.3 g/mol |
IUPAC-Name |
(E)-2-methyl-6-(4-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)hept-2-enal |
InChI |
InChI=1S/C15H18O3/c1-10(9-16)5-4-6-11(2)13-8-14(17)12(3)7-15(13)18/h5,7-9,11H,4,6H2,1-3H3/b10-5+ |
InChI-Schlüssel |
RBVBEULSUHQTPE-BJMVGYQFSA-N |
Isomerische SMILES |
CC1=CC(=O)C(=CC1=O)C(C)CC/C=C(\C)/C=O |
Kanonische SMILES |
CC1=CC(=O)C(=CC1=O)C(C)CCC=C(C)C=O |
Synonyme |
glandulone A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















